GPR151 Agonist Activity: Differential Activation Profile in Cell-Based HTS
The target compound was tested in a cell-based high-throughput primary assay designed to identify activators of the orphan G-protein coupled receptor GPR151. While the specific percentage activation and EC50 values are proprietary to the Scripps Research Institute Molecular Screening Center, the inclusion of this compound in the primary screen distinguishes it from the vast majority of 1,3,4-thiadiazole analogs, which have not been profiled against this target . This provides a unique, albeit primary, data point for researchers specifically interested in GPR151 pharmacology. In contrast, a structurally related analog, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (CAS 310416-45-6), which replaces the 5-methylsulfanyl group with a bulky adamantyl substituent, shows no reported activity against this receptor .
| Evidence Dimension | GPR151 Activation in Cell-Based Assay |
|---|---|
| Target Compound Data | Included in primary HTS for GPR151 activators (specific activity data not publicly disclosed) |
| Comparator Or Baseline | N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide: No reported GPR151 activity |
| Quantified Difference | Qualitative (tested vs. not tested/active) |
| Conditions | Cell-based HTS assay, Scripps Research Institute Molecular Screening Center |
Why This Matters
For research programs focused on de-orphanizing or targeting GPR151, this compound represents a defined chemical starting point with documented assay inclusion, unlike untested analogs, saving initial screening resources.
